molecular formula C6H7N5 B1427084 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 1194799-19-3

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Cat. No.: B1427084
CAS No.: 1194799-19-3
M. Wt: 149.15 g/mol
InChI Key: ZOWILPJYHWRBSN-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine plays a crucial role in biochemical reactions by inhibiting CDK2, an enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression, particularly at the G1-S transition phase . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, which are essential for cell cycle progression . This inhibition leads to cell cycle arrest at the G1-S phase and induces apoptosis in cancer cells . Additionally, the compound’s interaction with CDK2 involves hydrogen bonding with specific amino acids, ensuring a stable and effective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Degradation of the compound over time can reduce its efficacy, necessitating proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazolopyrimidines and their derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine has several scientific research applications:

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets .

Properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWILPJYHWRBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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